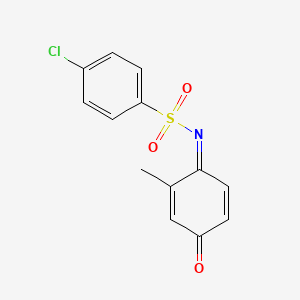![molecular formula C18H15FN2O2S B5910653 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBIT and has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
FBIT has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. FBIT has also been investigated for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of FBIT is not fully understood. However, it has been suggested that FBIT exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα. FBIT has also been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
FBIT has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. FBIT has also been shown to inhibit the growth of the hepatitis C virus in vitro. In addition, FBIT has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FBIT in lab experiments is its potential as a fluorescent probe in bioimaging. FBIT has been shown to exhibit strong fluorescence, making it useful for imaging biological systems. However, one of the limitations of using FBIT is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of FBIT and its potential applications in drug discovery. Future studies could focus on developing more efficient synthesis methods for FBIT and investigating its potential as a catalyst in organic reactions. In addition, future research could explore the use of FBIT in combination with other drugs for the treatment of cancer and viral infections.
Synthesemethoden
FBIT can be synthesized using various methods, including the reaction of 4-fluorobenzyl alcohol with 4-formylbenzoic acid in the presence of a base. Another method involves the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzylidene-2-thioxo-4-imidazolidinone in the presence of a base. The yield of FBIT using these methods ranges from 50-80%.
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNIUZBXXMAEBM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)




![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)



![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)


![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)